

Structure and molecular formula of Neopentyl glycol dibenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

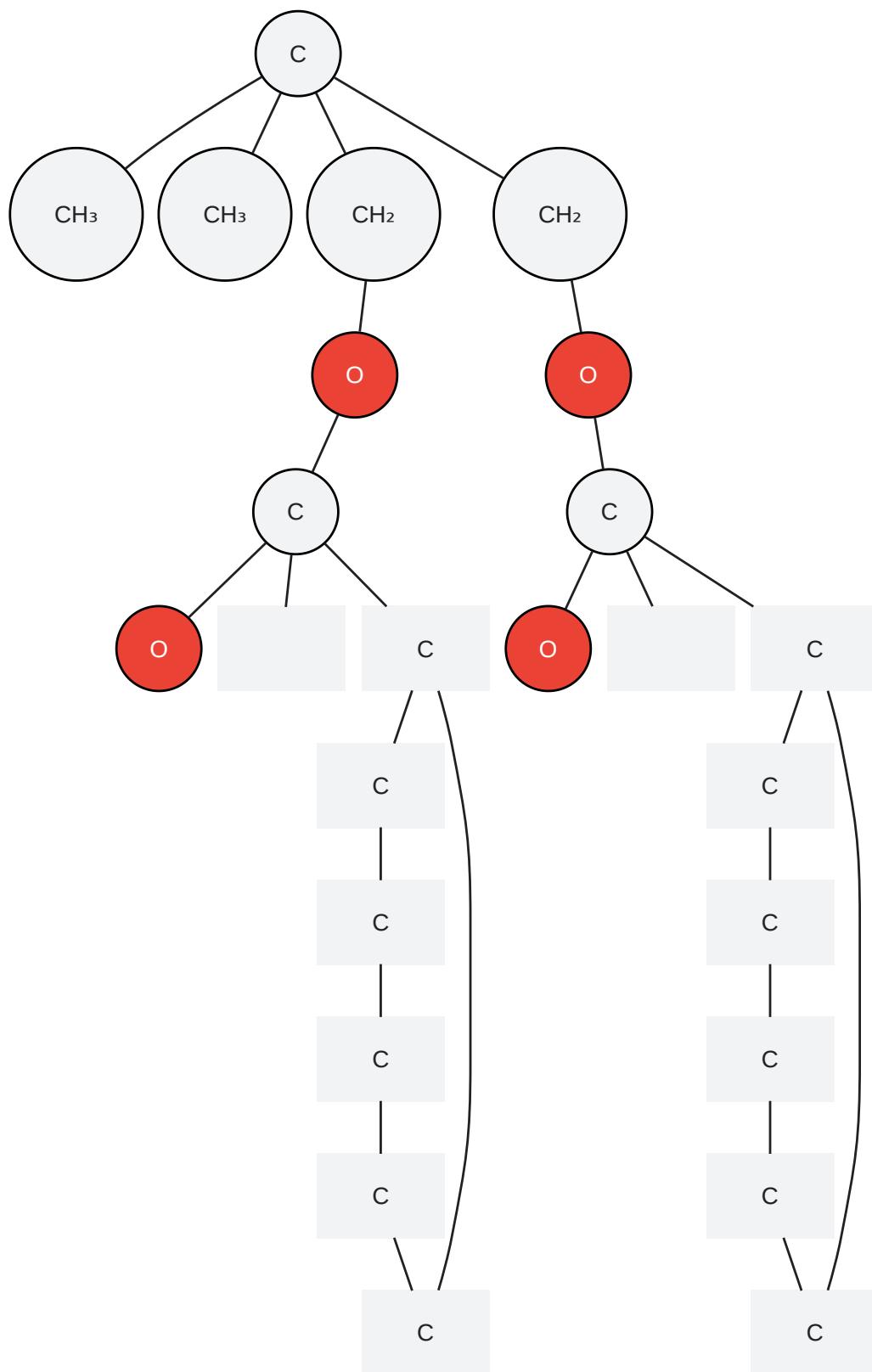
Compound of Interest

Compound Name: *Neopentyl glycol dibenzoate*

Cat. No.: *B167191*

[Get Quote](#)

An In-depth Technical Guide to Neopentyl Glycol Dibenzoate


This technical guide provides a comprehensive overview of **Neopentyl Glycol Dibenzoate** (NPGDB), focusing on its chemical structure, molecular formula, properties, synthesis, and applications relevant to researchers in materials science and chemical development.

Chemical Identity and Structure

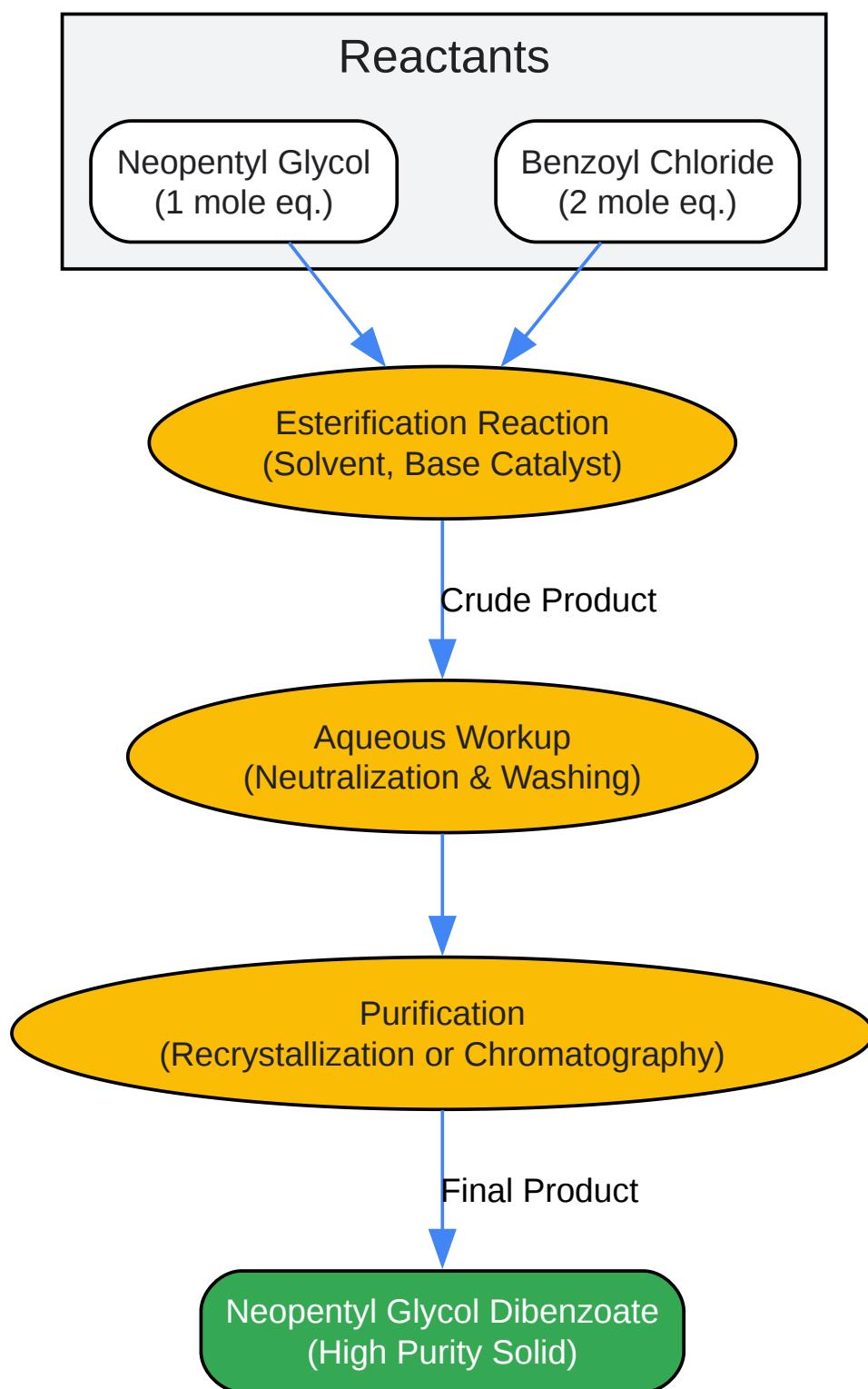
Neopentyl Glycol Dibenzoate is a diester of neopentyl glycol and benzoic acid. Its chemical structure is characterized by a central quaternary carbon, which imparts significant thermal and hydrolytic stability.

- Molecular Formula: $C_{19}H_{20}O_4$ ^{[1][2][3]}
- IUPAC Name: (3-benzyloxy-2,2-dimethylpropyl) benzoate^[1]
- CAS Registry Number: 4196-89-8^{[1][2][4][5]}
- Common Synonyms: 2,2-Dimethyl-1,3-propanediol dibenzoate, NPG Dibenzoate^{[1][3][5]}

Below is a diagram representing the two-dimensional chemical structure of **Neopentyl Glycol Dibenzoate**.

[Click to download full resolution via product page](#)**2D Structure of Neopentyl Glycol Dibenzoate.**

Physicochemical Properties


NPGDB is a white, crystalline solid at ambient temperatures.[\[6\]](#) Its key quantitative properties are summarized in the table below for easy reference.

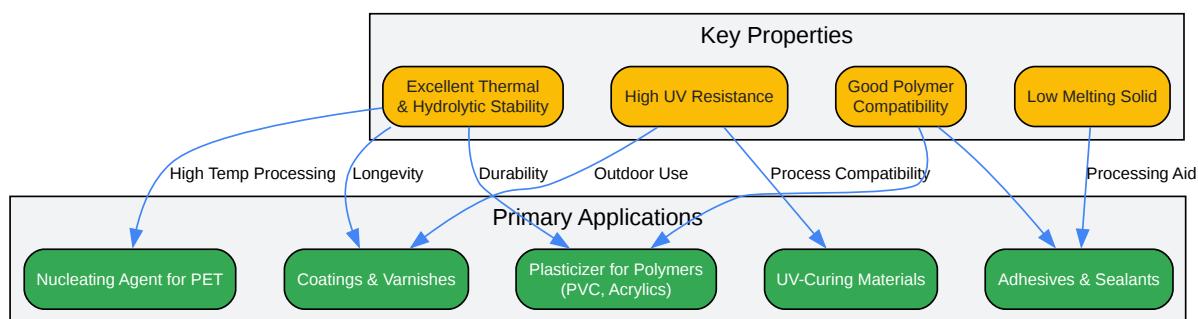
Property	Value	Reference(s)
Molecular Weight	312.36 - 312.4 g/mol	[1] [2] [3] [5]
Melting Point	45 - 51 °C	[3] [5] [7] [8]
Boiling Point	>300 °C; 271 °C at 40 mmHg	[3] [5] [6]
Density	1.133 - 1.246 g/cm ³	[3] [5] [6]
Flash Point	215.8 °C	[3] [5]
Vapor Pressure	8.22E-08 mmHg at 25°C	[3] [5]
Water Solubility	1.16 mg/L at 20°C (Slightly soluble)	[5] [6]
Refractive Index	1.55	[3] [5]
XLogP3-AA	4.5	[1] [4]

Synthesis and Experimental Protocols

The primary industrial synthesis route for **Neopentyl Glycol Dibenzoate** is the esterification of neopentyl glycol with benzoic acid or its more reactive derivatives, such as benzoyl chloride.[\[2\]](#) [\[9\]](#)

The following diagram illustrates the typical reaction workflow for the synthesis of NPGDB.

[Click to download full resolution via product page](#)


General workflow for the synthesis of NPGDB.

This is a generalized protocol. Researchers should consult literature for specific reaction conditions and optimize as necessary.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add neopentyl glycol (1.0 eq) and a suitable solvent (e.g., toluene or dichloromethane).
- Addition of Reagents: Add a base, such as pyridine or triethylamine (2.2 eq), to act as a catalyst and acid scavenger. Cool the mixture in an ice bath.
- Esterification: Slowly add benzoyl chloride (2.1 eq) to the cooled mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring progress by TLC or GC.
- Workup: After the reaction is complete, cool the mixture and quench with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **Neopentyl Glycol Dibenzoate**.
- Nuclear Magnetic Resonance (NMR): Dissolve a sample in deuterated chloroform (CDCl_3). Acquire ^1H and ^{13}C NMR spectra to confirm the chemical structure. Expected ^1H NMR signals would correspond to the aromatic protons of the benzoate groups, the methylene protons, and the methyl protons of the neopentyl core.[1]
- Mass Spectrometry (MS): Analyze the sample using techniques like LC-MS with ESI ionization to confirm the molecular weight (m/z for $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$).[1]
- Infrared (IR) Spectroscopy: Obtain an FTIR spectrum of the solid sample. Key peaks would include a strong carbonyl ($\text{C}=\text{O}$) stretch from the ester groups ($\sim 1720 \text{ cm}^{-1}$) and C-O stretching bands.[1]

Applications and Functional Properties

While not typically used in drug development, NPGDB is a critical component in materials science due to its unique combination of properties. Its primary function is as a non-phthalate plasticizer.[\[10\]](#) The relationship between its core properties and major applications is outlined below.

[Click to download full resolution via product page](#)

Relationship between NPGDB properties and its applications.

- Plasticizers: It enhances the flexibility, processability, and durability of polymers like PVC and acrylics. Its excellent thermal stability makes it suitable for high-temperature processing.
- Coatings and Adhesives: In coatings, it improves film properties such as gloss and adhesion. [\[6\]](#) Its stability against UV light and hydrolysis contributes to the longevity of the final product. [\[10\]\[11\]](#)
- UV-Curing: It can act as a reactive diluent in UV-curable inks and coatings, aiding in faster curing times and enhancing the mechanical properties of the cured film.

- Nucleating Agent: It is used in the manufacturing of PET resins to aid crystal growth during nucleation, which can improve processing cycle times.[11]

Safety and Handling

Neopentyl Glycol Dibenzoate is generally not classified as a hazardous substance under GHS criteria.[4] However, standard laboratory safety practices should always be observed.

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).
- Stability: The material is stable under normal conditions.[6]
- Incompatibilities: Avoid contact with strong oxidizing agents. Fine dust may form explosive mixtures with air, so ignition sources should be avoided.[6]
- Environmental: The material is considered readily biodegradable but may accumulate in aquatic organisms before degradation.[6]

For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neopentyl glycol dibenzoate | C19H20O4 | CID 20169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. neopentyl glycol dibenzoate | 4196-89-8 [chemnet.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. lanxess.com [lanxess.com]

- 7. labproinc.com [labproinc.com]
- 8. Neopentyl glycol dibenzoate - TRIGON Chemie [trigon-chemie.com]
- 9. NEOPENTYL GLYCOL DIBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. jinjiachem.com [jinjiachem.com]
- 11. 2017erp.com [2017erp.com]
- To cite this document: BenchChem. [Structure and molecular formula of Neopentyl glycol dibenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167191#structure-and-molecular-formula-of-neopentyl-glycol-dibenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com